molecular formula C13H9ClN2O2 B4906426 5-[(E)-(3-chlorophenyl)diazenyl]-2-hydroxybenzaldehyde CAS No. 38501-85-8

5-[(E)-(3-chlorophenyl)diazenyl]-2-hydroxybenzaldehyde

Cat. No.: B4906426
CAS No.: 38501-85-8
M. Wt: 260.67 g/mol
InChI Key: FRXDOZLHJOKQPQ-UHFFFAOYSA-N
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Description

5-[(E)-(3-chlorophenyl)diazenyl]-2-hydroxybenzaldehyde is an organic compound that belongs to the class of azo compounds Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries due to their vibrant colors

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-(3-chlorophenyl)diazenyl]-2-hydroxybenzaldehyde typically involves a diazotization reaction followed by a coupling reaction. The process begins with the diazotization of 3-chloroaniline to form the diazonium salt. This is achieved by treating 3-chloroaniline with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) at low temperatures. The resulting diazonium salt is then coupled with 2-hydroxybenzaldehyde under basic conditions to yield the desired azo compound .

Industrial Production Methods

In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

5-[(E)-(3-chlorophenyl)diazenyl]-2-hydroxybenzaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction of the azo group can lead to the formation of corresponding amines.

    Substitution: The hydroxyl and aldehyde groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Mechanism of Action

The mechanism of action of 5-[(E)-(3-chlorophenyl)diazenyl]-2-hydroxybenzaldehyde involves its interaction with various molecular targets. The compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can interact with cellular components, leading to oxidative stress and potential therapeutic effects. Additionally, the compound’s ability to form hydrogen bonds and participate in π-π interactions can influence its binding to biological targets .

Comparison with Similar Compounds

Similar Compounds

    5-[(E)-(4-chlorophenyl)diazenyl]-2-hydroxybenzaldehyde: Similar structure but with a different position of the chlorine atom.

    5-[(E)-(3-bromophenyl)diazenyl]-2-hydroxybenzaldehyde: Bromine atom instead of chlorine.

    5-[(E)-(3-methylphenyl)diazenyl]-2-hydroxybenzaldehyde: Methyl group instead of chlorine.

Uniqueness

5-[(E)-(3-chlorophenyl)diazenyl]-2-hydroxybenzaldehyde is unique due to the presence of the chlorine atom at the meta position, which can influence its electronic properties and reactivity. This structural feature can affect the compound’s interactions with biological targets and its overall stability .

Properties

IUPAC Name

5-[(3-chlorophenyl)diazenyl]-2-hydroxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O2/c14-10-2-1-3-11(7-10)15-16-12-4-5-13(18)9(6-12)8-17/h1-8,18H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRXDOZLHJOKQPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N=NC2=CC(=C(C=C2)O)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70425509
Record name Benzaldehyde, 5-[(3-chlorophenyl)azo]-2-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70425509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

38501-85-8
Record name Benzaldehyde, 5-[(3-chlorophenyl)azo]-2-hydroxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70425509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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